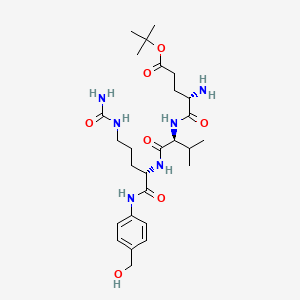
Glu(OtBu)-Val-Cit-PAB-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glu(OtBu)-Val-Cit-PAB-OH is a synthetic peptide compound that is often used in the field of drug delivery and targeted therapy. This compound is composed of several amino acids and functional groups, including glutamic acid (Glu), valine (Val), citrulline (Cit), and para-aminobenzoic acid (PAB). The tert-butyl ester (OtBu) group is used to protect the carboxyl group of glutamic acid during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glu(OtBu)-Val-Cit-PAB-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Attachment of the first amino acid: The synthesis begins with the attachment of the first amino acid, Glu(OtBu), to the resin.
Deprotection and coupling: The protecting group (Fmoc) is removed from the amino acid, and the next amino acid (Val) is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (Cit and PAB).
Cleavage and deprotection: The completed peptide is cleaved from the resin, and the protecting groups are removed using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Large-scale SPPS: Automated synthesizers facilitate the sequential addition of amino acids.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Quality control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Glu(OtBu)-Val-Cit-PAB-OH can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Substitution: The functional groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond in Glu(OtBu) would yield glutamic acid and tert-butanol.
Applications De Recherche Scientifique
Glu(OtBu)-Val-Cit-PAB-OH has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: The compound is used as a linker in antibody-drug conjugates (ADCs) to deliver cytotoxic drugs to cancer cells.
Targeted Therapy: It is employed in targeted therapy to improve the specificity and efficacy of treatments.
Bioconjugation: The compound is used in bioconjugation techniques to attach therapeutic agents to targeting molecules.
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.
Mécanisme D'action
The mechanism of action of Glu(OtBu)-Val-Cit-PAB-OH involves its role as a linker in drug delivery systems. The compound facilitates the attachment of therapeutic agents to targeting molecules, such as antibodies. Upon reaching the target site, the linker is cleaved, releasing the active drug. The molecular targets and pathways involved depend on the specific therapeutic agent and targeting molecule used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glu(OtBu)-Val-Cit-PAB-NH2: Similar structure but with an amide group instead of a hydroxyl group.
Glu(OtBu)-Val-Cit-PAB-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.
Glu(OtBu)-Val-Cit-PAB-OEt: Similar structure but with an ethoxy group instead of a hydroxyl group.
Uniqueness
Glu(OtBu)-Val-Cit-PAB-OH is unique due to its specific combination of amino acids and functional groups, which provide optimal properties for use as a linker in drug delivery systems. Its ability to be cleaved under specific conditions makes it particularly useful in targeted therapy applications.
Propriétés
Formule moléculaire |
C27H44N6O7 |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
tert-butyl (4S)-4-amino-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C27H44N6O7/c1-16(2)22(33-23(36)19(28)12-13-21(35)40-27(3,4)5)25(38)32-20(7-6-14-30-26(29)39)24(37)31-18-10-8-17(15-34)9-11-18/h8-11,16,19-20,22,34H,6-7,12-15,28H2,1-5H3,(H,31,37)(H,32,38)(H,33,36)(H3,29,30,39)/t19-,20-,22-/m0/s1 |
Clé InChI |
HPZRSLCEFXXOIR-ONTIZHBOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
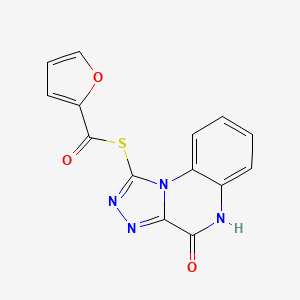



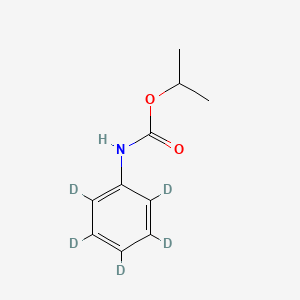

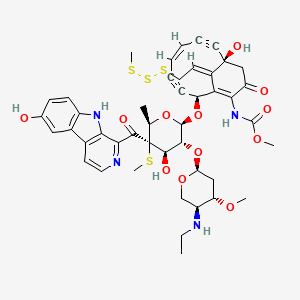
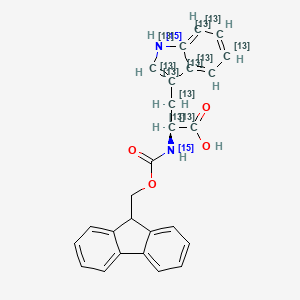



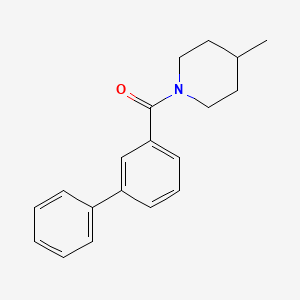
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
